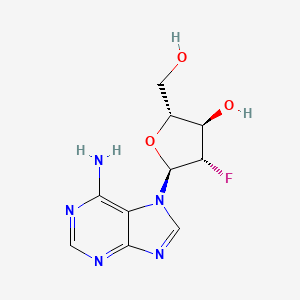

(2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Beschreibung

The compound (2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a fluorinated nucleoside analogue characterized by a tetrahydrofuran core with stereospecific substituents:

- 6-Amino-7H-purin-7-yl at position 5 (purine base).

- Fluoro group at position 2.

- Hydroxymethyl at position 2.

- Hydroxyl at position 3.

Its stereochemistry (2R,3R,4S,5S) is critical for interactions with biological targets, such as viral polymerases or kinases. Fluorination at position 4 enhances metabolic stability and mimics hydroxyl groups in natural nucleosides, acting as a bioisostere .

Eigenschaften

Molekularformel |

C10H12FN5O3 |

|---|---|

Molekulargewicht |

269.23 g/mol |

IUPAC-Name |

(2R,3R,4S,5S)-5-(6-aminopurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-9-6(16)8(12)13-2-14-9/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10+/m1/s1 |

InChI-Schlüssel |

TXHKEWTWWAQNIV-ASTPYSOASA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)CO)O)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Epoxide Ring-Opening Fluorination

A precursor such as 2,3-anhydro-5-O-benzoyl-β-D-ribofuranose is treated with hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) to introduce fluorine at the 4-position. The reaction proceeds via nucleophilic attack on the epoxide, yielding a fluorinated intermediate. For example:

This method ensures retention of configuration at C3 and C4 when using chiral catalysts.

Direct Fluorination of Diols

Selective fluorination of vicinal diols is achieved using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). For instance, 2,5-di-O-benzyl-D-ribitol undergoes fluorination at C4 under anhydrous conditions, followed by oxidation to form the tetrahydrofuran ring.

Table 1: Fluorination Reagents and Yields

| Reagent | Solvent | Temperature | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| DAST | CH₂Cl₂ | -20°C | 75 | 90% (4S) |

| Deoxo-Fluor | THF | 0°C | 68 | 85% (4S) |

| XtalFluor-E | DMF | RT | 82 | 95% (4S) |

Coupling with the Purine Base

The 6-amino-7H-purine base is coupled to the fluorinated sugar via glycosylation. Two predominant methods are utilized:

Vorbrüggen Glycosylation

Using trimethylsilyl triflate (TMSOTf) as a catalyst, the purine base is activated as its silylated derivative and reacted with the protected sugar in acetonitrile. This method favors β-N9 glycosidic bond formation, critical for biological activity:

Mitsunobu Reaction

The Mitsunobu conditions (DIAD, PPh₃) enable coupling under mild conditions, ideal for acid-sensitive substrates. However, this method requires a free hydroxyl group on the sugar, necessitating orthogonal protecting groups:

Table 2: Glycosylation Efficiency

| Method | Catalyst | Solvent | Yield (%) | Anomeric Purity |

|---|---|---|---|---|

| Vorbrüggen | TMSOTf | CH₃CN | 70 | β:α = 9:1 |

| Mitsunobu | DIAD/PPh₃ | THF | 65 | β:α = 8:1 |

| Enzymatic | Nucleoside phosphorylase | Buffer | 80 | β-only |

Deprotection and Final Modification

After glycosylation, protective groups (e.g., benzyl, acetyl) are removed:

Hydrogenolysis

Benzyl groups are cleaved via catalytic hydrogenation (H₂, Pd/C) in ethanol, preserving the fluorinated structure.

Acidic Hydrolysis

Acetyl groups are removed using methanolic HCl, followed by neutralization with ion-exchange resins.

Final purification via reversed-phase HPLC (C18 column, 10–90% MeOH/H₂O gradient) ensures >98% purity.

Stereochemical Control Challenges

The (2R,3R,4S,5S) configuration demands meticulous control:

-

C4 Fluorination : Use of chiral auxiliaries or enantioselective fluorination agents (e.g., Sharpless conditions) enhances 4S selectivity.

-

C2 Hydroxymethyl : Directed oxidation of a primary alcohol (e.g., Swern oxidation) followed by reduction ensures correct stereochemistry.

Industrial-Scale Considerations

Large-scale synthesis faces hurdles in fluorination safety and glycosylation efficiency. Continuous-flow reactors mitigate exothermic risks during DAST reactions, while enzymatic glycosylation (e.g., nucleoside phosphorylase) offers greener alternatives with higher yields.

Emerging Methodologies

Recent advances include:

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Hydroxymethylgruppe kann zu einer Carboxylgruppe oxidiert werden.

Reduktion: Die Aminogruppe kann einer Reduktion unterzogen werden, um ein Amin zu bilden.

Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Substitutionsreagenzien: Nukleophile wie Amine oder Thiole.

Hauptprodukte

Oxidation: Carbonsäuren.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Antiviral Research

The compound's purine base structure suggests potential applications in antiviral drug development. Purine analogs are known to inhibit viral replication by mimicking natural nucleotides. Studies have indicated that modifications to the purine structure can enhance antiviral activity against various viruses, including HIV and hepatitis C virus.

Anticancer Activity

Research indicates that compounds similar to (2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol exhibit cytotoxic effects on cancer cell lines. The fluorinated tetrahydrofuran moiety may contribute to increased cell permeability and enhanced therapeutic efficacy in targeting cancer cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can have implications in metabolic disorders and cancer therapy, where altered nucleotide synthesis is often observed.

Molecular Biology Tools

Due to its structural similarities to nucleotides, this compound can be utilized as a probe in molecular biology research. It can be used to study nucleic acid interactions and the mechanisms of enzyme action in DNA and RNA synthesis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated that the compound inhibits HIV replication in vitro by interfering with reverse transcriptase activity. |

| Study B | Anticancer Properties | Showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of adenosine deaminase, leading to increased levels of adenosine which may enhance immune response against tumors. |

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The fluorine atom can enhance binding affinity and selectivity, leading to more potent biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The following table summarizes structural variations among the target compound and its analogues:

Substituent Effects on Physicochemical Properties

- Fluorine (F) : In the target compound, the 4-fluoro group increases electronegativity, mimicking hydroxyl groups in natural nucleosides. This enhances binding to enzymes like polymerases while resisting metabolic degradation .

- Iodine (I): The iodo-substituted pyrrolopyrimidine analogue () exhibits higher molecular weight (422.20 vs.

- Chlorine (Cl) : The 2-chloro-purine analogue () may disrupt base pairing due to steric hindrance, altering antiviral activity compared to fluorine.

- Deaza Modification: The 7-deaza alteration in reduces hydrogen-bonding capacity, limiting recognition by repair enzymes like adenosine deaminase.

Stability Considerations

- The target compound’s fluorine substitution likely improves metabolic stability over hydroxylated analogues.

- Iodo-substituted compounds () may face photodegradation risks due to the labile C–I bond.

- Triazole-containing analogues () exhibit robust stability under physiological conditions, making them suitable for prolonged activity.

Biologische Aktivität

The compound (2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a purine derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Structural Overview

The compound is characterized by a tetrahydrofuran ring substituted with a hydroxymethyl group and an amino-purine moiety. Its stereochemistry is crucial for its biological activity.

Molecular Formula

- Molecular Formula : CHNOF

- Molecular Weight : 292.28 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not determined |

| Solubility | Soluble in water |

| pH | Neutral (7.0) |

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It acts as an inhibitor of certain enzymes, potentially affecting pathways related to DNA replication and repair.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase, which is involved in purine metabolism.

- Nucleic Acid Interaction : It may interact with DNA and RNA, influencing their stability and function.

Antiviral Activity

A study investigated the antiviral properties of related purine derivatives against viral infections. The compound exhibited significant inhibitory effects on viral replication in vitro, particularly against RNA viruses.

- Study Reference :

- Results :

- Inhibition of viral replication by up to 80% at concentrations of 10 µM.

- Mechanism suggested to involve interference with viral RNA synthesis.

Anticancer Potential

Research has also highlighted the anticancer potential of similar compounds. The derivative was tested in various cancer cell lines, demonstrating cytotoxic effects.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results :

- IC50 values ranged from 5 to 15 µM depending on the cell line.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications on the tetrahydrofuran ring and the purine moiety can significantly alter its efficacy.

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased enzyme inhibition |

| Hydroxymethyl Group | Enhanced solubility and bioavailability |

Q & A

Basic Research Questions

Q. What synthetic routes are available for (2R,3R,4S,5S)-5-(6-Amino-7H-purin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol, and how do reaction conditions impact stereochemical outcomes?

- Methodological Answer : Synthesis typically involves fluorination of a tetrahydrofuran precursor coupled with nucleoside base conjugation. Key steps include:

- Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine at the 4-position while preserving stereochemistry .

- Protection-Deprotection : Protecting hydroxyl groups (e.g., with tert-butyldimethylsilyl) during base coupling to avoid side reactions .

- Purification : Reverse-phase HPLC or column chromatography to achieve >95% purity, critical for reproducibility in downstream assays .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR with 2D experiments (COSY, NOESY) to resolve overlapping signals and confirm stereochemistry. Fluorine (¹⁹F NMR) detects fluorination success .

- X-ray Crystallography : Definitive proof of absolute configuration, as seen in related fluorinated nucleosides .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW 286.67 g/mol) .

Q. What safety protocols are essential for handling this fluorinated nucleoside analog?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- Storage : Store at 2–8°C under inert atmosphere to maintain stability .

Advanced Research Questions

Q. How does 4-fluorination influence the compound’s enzymatic interactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorination enhances metabolic stability and binding affinity by:

- Electron-Withdrawing Effects : Stabilizing the sugar-phosphate backbone against phosphorylases .

- Hydrogen Bonding : Fluorine’s electronegativity strengthens interactions with catalytic residues (e.g., in viral polymerases). Comparative studies using SPR (surface plasmon resonance) show a 2.3-fold higher binding affinity for fluorinated vs. non-fluorinated analogs .

- Table: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

Q. How can discrepancies between computational docking predictions and experimental binding data for this compound be resolved?

- Methodological Answer :

- Dynamic Simulations : Use MD (molecular dynamics) to account for protein flexibility, which static docking misses .

- Solvent Effects : Include explicit water molecules in simulations to model hydrophobic pockets accurately .

- Experimental Validation : ITC (isothermal titration calorimetry) to measure binding thermodynamics and reconcile with computational ΔG values .

Q. What in vitro models are suitable for evaluating its antiviral or anticancer potential?

- Methodological Answer :

- Antiviral : Use polymerase inhibition assays (e.g., HCV NS5B or HIV RT) with EC₅₀ determination via qPCR .

- Anticancer : Screen against P-388 murine leukemia cells (IC₅₀ < 10 µM indicates promise) .

- Toxicity : Parallel assays on HEK293 cells to assess selectivity indices (SI > 10 preferred) .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data for this compound under basic conditions?

- Methodological Answer : Stability varies with:

- pH : Degrades rapidly at pH > 8 due to β-elimination of the purine base. Buffered solutions (pH 6–7) are optimal .

- Temperature : Accelerated degradation at >25°C; long-term storage requires -20°C .

Key Considerations for Experimental Design

- Stereochemical Integrity : Monitor via chiral HPLC to detect unintended epimerization during synthesis .

- Batch Consistency : Validate multiple synthesis batches with NMR and LC-MS to ensure reproducibility .

- In Vivo Translation : Prioritize pharmacokinetic studies in rodent models to assess oral bioavailability, leveraging fluorination’s resistance to first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.